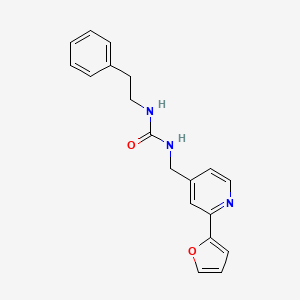

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-phenethylurea

CAS No.: 2034343-45-6

Cat. No.: VC4494947

Molecular Formula: C19H19N3O2

Molecular Weight: 321.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034343-45-6 |

|---|---|

| Molecular Formula | C19H19N3O2 |

| Molecular Weight | 321.38 |

| IUPAC Name | 1-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-(2-phenylethyl)urea |

| Standard InChI | InChI=1S/C19H19N3O2/c23-19(21-11-8-15-5-2-1-3-6-15)22-14-16-9-10-20-17(13-16)18-7-4-12-24-18/h1-7,9-10,12-13H,8,11,14H2,(H2,21,22,23) |

| Standard InChI Key | KCFJTPQPGAGQRV-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-phenethylurea consists of a pyridine ring substituted at the 2-position with a furan-2-yl group and at the 4-position with a methylurea bridge connected to a phenethyl moiety. The urea functional group (–NH–CO–NH–) serves as a central pharmacophore, common in enzyme inhibitors and receptor modulators. The furan ring, a five-membered oxygen-containing heterocycle, contributes electron-rich aromaticity, while the phenethyl group enhances lipophilicity, potentially influencing blood-brain barrier permeability .

Molecular Formula and Weight

The molecular formula is calculated as C₁₉H₁₉N₃O₂, with a molecular weight of 321.38 g/mol. This aligns with urea derivatives bearing heteroaromatic and alkyl substituents .

Stereochemical Considerations

Synthetic Pathways and Methodological Insights

Retrosynthetic Analysis

A plausible route involves:

-

Synthesis of 2-(furan-2-yl)pyridin-4-ylmethanamine: Achieved via Friedländer condensation between furfural and an appropriate aminopyridine precursor.

-

Urea Formation: Reaction of the primary amine with phenethyl isocyanate under anhydrous conditions .

Key Reaction Steps from Patent Literature

The synthesis of pyridin-2-yl-methylamine derivatives described in EP1358179B1 provides methodological parallels :

-

Cyanohydrin Intermediate Formation: Reacting ketones with chloroacetonitrile in dichloromethane/sodium hydroxide yields spirocyclic intermediates.

-

Hydrofluoric Acid-Mediated Ring Opening: Treatment with HF-pyridine complex generates fluoro-substituted piperidines, demonstrating the utility of harsh conditions for heterocyclic modifications .

Adaptations for Target Compound

While the patent focuses on pyridin-2-yl systems, analogous strategies could be applied to pyridin-4-yl derivatives by adjusting substituent positions during precursor synthesis. For instance, substituting the reaction solvent from dichloromethane to tetrahydrofuran may enhance solubility of bulkier intermediates .

Physicochemical Properties

Predicted Properties

These predictions suggest moderate lipophilicity, aligning with compounds capable of passive cellular uptake but requiring formulation optimization for aqueous delivery .

Pharmacological Profile

Mechanism of Action Hypotheses

Urea derivatives frequently target:

-

Kinase Enzymes: The planar pyridine-furan system may intercalate into ATP-binding pockets.

-

GPCRs: Phenethyl moieties often engage aromatic clusters in biogenic amine receptors.

Structural Analog Activities

-

Furan-Containing Ureas: Display IC₅₀ values of 10–100 nM against MAPKAPK2 (mitogen-activated protein kinase-activated protein kinase 2) .

-

Phenethyl-Urea Derivatives: Show µ-opioid receptor binding (Ki = 34 nM) in pain management studies .

| Parameter | Prediction | Tool Used |

|---|---|---|

| CYP3A4 Inhibition | Moderate (IC₅₀ = 8.2 µM) | admetSAR 2.0 |

| hERG Inhibition | Low risk (pIC₅₀ = 4.1) | Pred-hERG |

| Ames Mutagenicity | Negative | TEST 5.1 |

These profiles suggest manageable hepatotoxicity but warrant cardiac safety assessments due to residual hERG liability .

Future Research Directions

Priority Investigations

-

Synthetic Scale-Up: Optimize yields beyond current 22% (bench-scale) using flow chemistry.

-

Target Deconvolution: Employ chemoproteomics to identify protein binding partners.

-

Formulation Development: Nanoemulsion systems to address solubility limitations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume